molecular formula C15H18O3 B14325120 6-Methoxy-5-(1-methoxyethyl)-2-(prop-1-en-2-yl)-1-benzofuran CAS No. 105801-24-9

6-Methoxy-5-(1-methoxyethyl)-2-(prop-1-en-2-yl)-1-benzofuran

Cat. No.: B14325120
CAS No.: 105801-24-9
M. Wt: 246.30 g/mol
InChI Key: PLQCOULWQFEDKI-UHFFFAOYSA-N
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Description

6-Methoxy-5-(1-methoxyethyl)-2-(prop-1-en-2-yl)-1-benzofuran is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential applications in pharmaceuticals and other industries. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-5-(1-methoxyethyl)-2-(prop-1-en-2-yl)-1-benzofuran typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and isopropenyl acetate.

    Formation of Benzofuran Core: The benzofuran core is formed through a cyclization reaction, often using acidic or basic catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-(1-methoxyethyl)-2-(prop-1-en-2-yl)-1-benzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-(1-methoxyethyl)-2-(prop-1-en-2-yl)-1-benzofuran depends on its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Influencing signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-1-benzofuran: A simpler benzofuran derivative with fewer functional groups.

    5-Methoxy-2-(prop-1-en-2-yl)-1-benzofuran: A compound with similar structural features but lacking the 1-methoxyethyl group.

Uniqueness

6-Methoxy-5-(1-methoxyethyl)-2-(prop-1-en-2-yl)-1-benzofuran is unique due to the presence of both methoxy and prop-1-en-2-yl groups, which may confer distinct chemical and biological properties compared to other benzofuran derivatives.

Properties

CAS No.

105801-24-9

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

6-methoxy-5-(1-methoxyethyl)-2-prop-1-en-2-yl-1-benzofuran

InChI

InChI=1S/C15H18O3/c1-9(2)13-7-11-6-12(10(3)16-4)15(17-5)8-14(11)18-13/h6-8,10H,1H2,2-5H3

InChI Key

PLQCOULWQFEDKI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C2C(=C1)C=C(O2)C(=C)C)OC)OC

Origin of Product

United States

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